![molecular formula C13H7N5O2 B5504365 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile](/img/structure/B5504365.png)
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile
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Overview
Description
The compound “4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile” appears to contain a benzotriazole moiety, a nitro group, and a nitrile group. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis to introduce a nitrogen atom into a molecule. The nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. Nitriles are found in many useful compounds, including pharmaceuticals and plasticizers.
Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which include derivatives of our compound of interest, revealed promising anticancer potential . These hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds exhibited improved IC50 values while sparing normal cells. Further investigation indicated that certain hybrids induced apoptosis in MCF-7 cells. These findings suggest that 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile derivatives could serve as a structural optimization platform for designing selective and potent anticancer molecules.
Cytotoxicity and Antiproliferative Effects
The same compound class was evaluated for cytotoxicity against various cancer cell lines. Compounds 2, 5, 14, and 15 exhibited notable inhibitory effects, particularly against MCF-7 and HCT-116 cells. Importantly, they showed weak cytotoxicity toward normal cells (RPE-1) compared to the reference drug doxorubicin. These findings highlight the potential of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile derivatives as antiproliferative agents .
Antibacterial Activity
Although not directly studied for this compound, alternative aryl and heteroaryl substitutions at specific positions of the benzotriazole ring have been shown to enhance antibacterial activity against various bacterial species, including E. coli, E. faecalis, S. aureus, and P. aeruginosa . It’s plausible that similar modifications could impact the antibacterial properties of our compound.
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole benzoic acid hybrids have shown inhibitory activities against cancer cell lines .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with the induction of apoptosis in cancer cells .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, specifically by inhibiting their proliferation and inducing apoptosis .
properties
IUPAC Name |
4-(benzotriazol-1-yl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2/c14-8-9-5-6-12(13(7-9)18(19)20)17-11-4-2-1-3-10(11)15-16-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGBXXYFVZKALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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